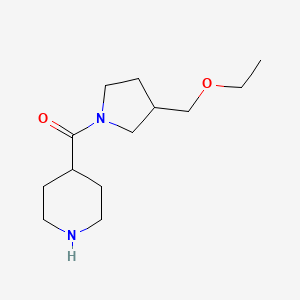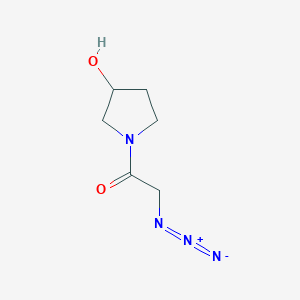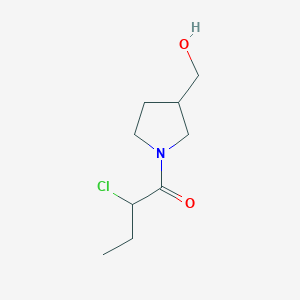
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone (abbreviated as EPMP) is a synthetic compound that has been used in a variety of scientific research applications. It is structurally related to the piperidine class of compounds, and has been found to possess a wide range of biological activities. In recent years, EPMP has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Structural Studies
The chemical compound (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone has been a subject of various research studies focusing on its synthesis and structural analysis. One notable study involves the synthesis and antimicrobial activity assessment of new pyridine derivatives, where similar compounds with pyrrolidin and piperidin moieties showed variable and modest activity against bacteria and fungi. This study provides insights into the compound's potential application in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Another research focus is on the structural aspects, where compounds with similar structural features, like pyrrolidine and piperidine rings, have been synthesized and characterized. For example, the crystal structure of a related compound demonstrated specific geometries and intermolecular interactions, contributing to our understanding of how these structural features may influence the compound's chemical behavior and potential applications (Butcher, Bakare, & John, 2006).
Chemical Synthesis and Characterization
In another study, novel pyridine derivatives containing the piperidin-1-yl group were synthesized and characterized, emphasizing the methodologies and conditions for creating such compounds. This research adds to the knowledge pool on synthesizing and manipulating compounds with pyrrolidin and piperidin groups for potential scientific and medicinal applications (Feng, 2011).
Furthermore, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials has been explored, yielding a reasonable overall yield and highlighting a straightforward approach to synthesizing such compounds (Rui, 2010).
Advanced Synthesis Techniques
Advanced synthesis techniques for heterocycles containing both piperidine and pyridine rings have also been reported. These studies illustrate efficient methods for creating compounds with complex structures, which could have various scientific and industrial applications. The emphasis on efficient synthetic processes and the potential for organic synthesis applications is evident (Zhang et al., 2020).
Mechanism of Action
Target of action
Pyrrolidines and piperidines are often used in drug discovery due to their versatility and the wide range of biological activities they exhibit . They can interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups.
Mode of action
The mode of action of a specific pyrrolidine or piperidine derivative would depend on its structure and the target it interacts with. These compounds can act as agonists or antagonists, inhibitors or activators, and their effects can be reversible or irreversible .
Biochemical pathways
Pyrrolidines and piperidines can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidines and piperidines can vary widely depending on their specific structures. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of pyrrolidines and piperidines can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation, among others .
Action environment
The action, efficacy, and stability of pyrrolidines and piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-5-8-15(9-11)13(16)12-3-6-14-7-4-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABWACFACIHNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)





